molecular formula C11H18N2 B14702142 2-Methyl-1-phenylbutane-2,3-diamine CAS No. 25323-76-6

2-Methyl-1-phenylbutane-2,3-diamine

Cat. No.: B14702142
CAS No.: 25323-76-6
M. Wt: 178.27 g/mol
InChI Key: PBTZGHXRAWIUHB-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbutane-2,3-diamine is an organic compound with the CAS Registry Number 25323-76-6 . It is classified as a diamine, featuring a molecular formula of C11H18N2 and a molecular weight of 178.274 g/mol . The compound's structure consists of a phenyl group attached to a butane chain that is substituted with two amine functional groups at the 2 and 3 positions, with an additional methyl group at the 2-carbon . This structure confers specific physicochemical properties, including a calculated LogP of 2.69, which indicates moderate hydrophobicity, and a polar surface area of 52.04 Ų . As a diamine, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Diamines of this class are often investigated for their potential as ligands in catalytic systems, as monomers for polymer synthesis, or as core structural elements in the development of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25323-76-6

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-methyl-1-phenylbutane-2,3-diamine

InChI

InChI=1S/C11H18N2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,9H,8,12-13H2,1-2H3

InChI Key

PBTZGHXRAWIUHB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CC1=CC=CC=C1)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 Phenylbutane 2,3 Diamine and Its Analogues

Direct Synthetic Routes to 2,3-Diamine Architectures

Direct methods for synthesizing 2,3-diamines often involve the formation of carbon-nitrogen and carbon-carbon bonds in a single or sequential process. These routes are valued for their efficiency and atom economy.

Photocatalytic Approaches to 2,3-Diamines via C-N Bond Cleavage and C-C Bond Formation

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. rsc.orgdntb.gov.uarsc.org A novel method for synthesizing 2,3-diamines utilizes anilines and diisopropylethylamine (DIPEA) as starting materials, with aldehydes acting as proton acceptors. rsc.org This reaction is facilitated by an organic photosensitizer, 4CzIPN, and proceeds through C-N bond cleavage and subsequent C-C bond formation. rsc.orgrsc.org A key advantage of this metal-free approach is its ability to produce 2,3-diamines in yields up to 90% under mild conditions, without involving an imine intermediate. rsc.org

Mechanistic studies suggest that the reaction is initiated by the photooxidation of an amine, leading to the formation of radical species that drive the C-N bond cleavage and C-C bond formation. rsc.orgdntb.gov.uarsc.org This method can also be applied to the synthesis of 2,3-diols in the same pot, highlighting its versatility. rsc.org

Reduction-Based Synthesis of Diamine Systems

Reduction-based methods are a cornerstone in the synthesis of diamines, often involving the conversion of carbonyl groups or imines to amines. wikipedia.orglibretexts.orglibretexts.org Reductive amination, a prominent example, transforms a carbonyl group into an amine through an intermediate imine. wikipedia.orglibretexts.orglibretexts.org This can be achieved directly in a one-pot reaction by combining the carbonyl compound, an amine, and a reducing agent. wikipedia.org Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (STAB), which selectively reduce the imine intermediate. wikipedia.org

Another approach involves the reduction of amides. libretexts.orgorganic-chemistry.org Depending on the structure of the starting amide (primary, secondary, or tertiary), the corresponding amine can be obtained. libretexts.org Lithium aluminum hydride (LiAlH4) is a potent reducing agent frequently used for this transformation. libretexts.orgorganic-chemistry.org

A highly diastereoselective synthesis of vicinal diamines can be achieved by treating nitroepoxides with a primary amine, followed by a reducing agent. acs.orgnih.gov This one-pot procedure involves the formation of an aminoimine intermediate, which is then stereoselectively reduced. acs.org When a chiral primary amine is used, this method can lead to a dynamic kinetic asymmetric transformation (DYKAT), yielding chiral diamines as single enantiomers. acs.orgnih.gov

Stereoselective Synthesis of 2-Methyl-1-phenylbutane-2,3-diamine Diastereomers and Enantiomers

The synthesis of specific stereoisomers of vicinal diamines is crucial for their application in asymmetric catalysis and as chiral building blocks. rsc.orgrsc.orgacs.orgacs.org

Asymmetric Approaches to Chiral 1,2-Diamines

The development of catalytic asymmetric methods for synthesizing 1,2-diamines has gained significant traction. rsc.orgrsc.orgnih.gov These strategies primarily rely on asymmetric metal catalysis and organocatalysis and can be broadly categorized into C-N, C-C, and C-H bond-forming reactions. rsc.org

One common approach is the asymmetric lithiation of N-Boc protected imidazolidines using sec-butyllithium (B1581126) and (-)-sparteine, followed by quenching with an electrophile. acs.orgnih.gov Subsequent acidic hydrolysis yields chiral, substituted ethylenediamines with high optical purity. acs.orgnih.gov

Chiral auxiliaries are also instrumental in controlling the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com These are stereogenic groups temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. wikipedia.org For instance, the use of chiral primary amines in the reductive amination of nitroepoxides can induce high diastereoselectivity. acs.orgnih.gov Similarly, chiral auxiliaries derived from (R)-(+)-3-methylcyclohexanone have been synthesized and utilized in asymmetric reactions. oup.com

The table below summarizes various asymmetric approaches to chiral 1,2-diamines.

MethodKey Reagents/CatalystsProduct TypeReference
Asymmetric Lithiationsec-Butyllithium, (-)-sparteine, N-Boc-imidazolidineChiral substituted ethylenediamines acs.orgnih.gov
Dynamic Kinetic Asymmetric TransformationChiral primary amine, nitroepoxide, reducing agentEnantioenriched anti-1,2-diamines acs.orgnih.gov
Catalytic Asymmetric DiaminationPd(0), chiral phosphoramidite (B1245037) ligandCyclic sulfamides organic-chemistry.org
Iridium-Catalyzed AllylationIridium catalyst, chiral ligandHomoallylic 1,2-diamines nih.gov
Copper-Catalyzed Reductive CouplingCopper catalyst, chiral allenamideChiral 1,2-diamino synthons acs.org

Metalation and Demetalation Strategies for Stereoisomer Isolation, as demonstrated for (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine

A specific and efficient method for isolating a single diastereomer of a diamine involves metalation followed by fractional crystallization and subsequent demetalation. researchgate.net This strategy has been successfully applied to the synthesis of (2R,3R)-N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine. researchgate.net

The process begins with the formation of a mixture of diastereomeric dichloro Zn(II) complexes. Due to their different physical properties, these diastereomeric complexes can be separated by fractional crystallization. researchgate.net Once the desired diastereomeric complex is isolated, the chiral diamine ligand is liberated through a demetalation step. researchgate.net This approach provides an economical route to enantiopure N,N'-diamines. researchgate.net

Diastereomeric Resolution Techniques, including fractional crystallization

Diastereomeric resolution is a classical yet effective method for separating enantiomers from a racemic mixture. wikipedia.orglibretexts.orglibretexts.org The core principle involves converting a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. wikipedia.orglibretexts.org

For racemic amines, chiral acids such as (+)-tartaric acid or (-)-mandelic acid are commonly used as resolving agents. libretexts.org The reaction forms diastereomeric salts, which can then be separated based on their differential solubility in a given solvent. libretexts.orgacs.org After separation, the pure enantiomeric amine can be recovered by treating the salt with a base. libretexts.org

The efficiency of the resolution can be influenced by factors such as the choice of resolving agent and the solvent used for crystallization. acs.orgnih.gov In some cases, multiple recrystallization steps may be necessary to achieve high enantiomeric purity. libretexts.org

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved through various strategies, primarily involving the modification of the parent diamine or by incorporating the N-substituents during the primary synthesis. These derivatives are of particular interest as they allow for the fine-tuning of the steric and electronic properties of the diamine, which is crucial for its application as a chiral ligand or in biologically active molecules.

N-Alkylation:

Direct N-alkylation of the primary amino groups of this compound offers a straightforward route to N-alkylated derivatives. This can be accomplished by reacting the diamine with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge with direct alkylation is the potential for over-alkylation, leading to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. To achieve selectivity for mono- or di-alkylation, careful control of stoichiometry and reaction conditions is necessary.

An alternative and often more controlled method for N-alkylation is reductive amination . This involves reacting the diamine with an aldehyde or a ketone. The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are known for their selectivity in reducing imines in the presence of carbonyl compounds. masterorganicchemistry.com This method avoids the issue of over-alkylation often encountered with alkyl halides.

Alkylating AgentReducing Agent/BaseTypical SolventProduct Type
Alkyl Halide (e.g., CH₃I)K₂CO₃ or Et₃NAcetonitrile or DMFN,N'-dialkylated
Aldehyde (e.g., R-CHO)NaBH₃CN or NaBH(OAc)₃Methanol or DichloromethaneN,N'-dialkylated
Ketone (e.g., R₂C=O)NaBH₃CN or NaBH(OAc)₃Methanol or DichloromethaneN,N'-dialkylated

N-Arylation:

The introduction of aryl groups onto the nitrogen atoms of this compound can be achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation, typically employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the diamine with an aryl halide (e.g., aryl bromide or iodide) or an aryl triflate.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides another valuable route. This method can be particularly effective for the diarylation of diamines using aryl iodides in the presence of a copper(I) catalyst and a ligand, such as L-proline or 2-(isobutyryl)cyclohexanone, in a suitable solvent like DMF or EtCN. rsc.orgmdpi.com These reactions often require elevated temperatures to proceed efficiently.

Arylating AgentCatalyst SystemTypical SolventProduct Type
Aryl Halide (e.g., Ar-Br)Pd(OAc)₂ / Phosphine LigandToluene or DioxaneN,N'-diarylated
Aryl Iodide (e.g., Ar-I)CuI / L-prolineDMF or EtCNN,N'-diarylated

The synthesis of chiral N-substituted diamines, such as N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine, is of high interest for their application in asymmetric catalysis. A plausible and diastereoselective approach to synthesize this specific derivative involves the reductive amination of the precursor diketone, 2-methyl-1-phenyl-2,3-butanedione, with a chiral amine, in this case, (S)-1-phenylethylamine.

The reaction would proceed by the condensation of two equivalents of (S)-1-phenylethylamine with the diketone to form a chiral diimine intermediate. The stereochemistry of the newly formed stereocenters at the C2 and C3 positions of the butane (B89635) backbone would be influenced by the existing stereocenter in the (S)-1-phenylethyl groups. Subsequent reduction of this diimine would yield the desired N2,N3-bis((S)-1-phenylethyl)butane-2,3-diamine. The choice of reducing agent and reaction conditions would be critical in controlling the diastereoselectivity of this reduction step. nih.gov

A general procedure for such a synthesis is outlined in the table below, based on established methods for diastereoselective reductive aminations.

Reactant 1Reactant 2Reducing AgentSolventDiastereomeric Ratio (d.r.)
2-Methyl-1-phenyl-2,3-butanedione(S)-1-PhenylethylamineH₂ / Pd/CMethanolPotentially high
2-Methyl-1-phenyl-2,3-butanedione(S)-1-PhenylethylamineNaBH₃CNMethanol/Acetic AcidVariable

The diastereoselectivity of this reaction is a key aspect, as it determines the purity of the final chiral ligand. The use of a chiral amine introduces a bias that can lead to the preferential formation of one diastereomer over the others. Further purification techniques, such as crystallization or chromatography, might be necessary to isolate the desired diastereomer in high purity.

Stereochemical Aspects and Chiral Recognition

Enantiomeric and Diastereomeric Forms of 2-Methyl-1-phenylbutane-2,3-diamine

The structure of this compound contains two chiral centers at the C2 and C3 positions of the butane (B89635) chain. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers can exist for this compound. These stereoisomers consist of two pairs of enantiomers.

The relationships between these stereoisomers are as follows:

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. In this case, the (2R,3R) and (2S,3S) forms are enantiomers, as are the (2R,3S) and (2S,3R) forms. Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org Any stereoisomer in one enantiomeric pair is a diastereomer of any stereoisomer in the other pair. For example, the (2R,3R) form is a diastereomer of both the (2R,3S) and (2S,3R) forms. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation by techniques such as crystallization or chromatography. libretexts.org

Table 1: Stereoisomers of this compound and Their Relationships

Stereoisomer ConfigurationRelationship to (2R,3R)Relationship to (2S,3S)Relationship to (2R,3S)Relationship to (2S,3R)
(2R,3R) IdenticalEnantiomerDiastereomerDiastereomer
(2S,3S) EnantiomerIdenticalDiastereomerDiastereomer
(2R,3S) DiastereomerDiastereomerIdenticalEnantiomer
(2S,3R) DiastereomerDiastereomerEnantiomerIdentical

Methods for Chiral Resolution and Enantiopurification of Diamine Compounds

The separation of a racemic mixture of a chiral diamine into its pure enantiomers is a critical process for its use in stereoselective applications. Several methods are commonly employed for the chiral resolution and enantiopurification of such compounds.

Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic diamine with a single enantiomer of a chiral acid, such as tartaric acid or mandelic acid. acs.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. acs.org Once a diastereomeric salt is isolated, the pure enantiomer of the diamine can be recovered by treatment with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The separation is based on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector of the CSP.

Kinetic Resolution: This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other enantiomer in excess. Enzymatic resolutions, for example, are highly effective for certain classes of compounds. A more advanced approach is Dynamic Kinetic Resolution (DYKAT) , where the slower-reacting enantiomer is continuously racemized under the reaction conditions. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields of up to 100%. acs.org

Table 2: Comparison of Chiral Resolution Methods for Diamines

MethodPrincipleAdvantagesDisadvantages
Fractional Crystallization Formation and separation of diastereomeric salts with different solubilities.Scalable, cost-effective for large quantities.Trial-and-error process to find a suitable resolving agent; maximum yield for one enantiomer is 50%.
Chiral Chromatography Differential interaction with a chiral stationary phase.High separation efficiency, applicable to a wide range of compounds, can be automated.Expensive stationary phases, limited sample capacity for preparative scale.
Kinetic Resolution Different reaction rates of enantiomers with a chiral reagent/catalyst.Can provide high enantiomeric excess.Maximum yield for the unreacted enantiomer is 50%; requires a suitable chiral catalyst/reagent.

Stereoselective Interactions in Chemical Systems

Chiral vicinal diamines are highly valued as ligands in asymmetric catalysis because their stereochemistry can profoundly influence the outcome of a chemical reaction. acs.orgnih.gov When a chiral diamine coordinates to a metal center, it creates a chiral environment around the metal. This chiral catalytic complex can then interact differently with the prochiral substrate, favoring the formation of one enantiomer of the product over the other.

The basis for this stereoselective recognition is often described by the "three-point interaction model," which posits that a minimum of three points of interaction between the chiral catalyst and the substrate are necessary to differentiate between the two possible transition states leading to the enantiomeric products. The rigid conformation and defined stereochemistry of diamine ligands help to lock the catalyst-substrate complex into a specific geometry, thereby enhancing the energy difference between the diastereomeric transition states and leading to high enantioselectivity.

For instance, chiral diamine derivatives are used in a variety of stereoselective transformations, including:

Asymmetric Hydrogenation: Where a prochiral alkene is converted into a chiral alkane.

Asymmetric Alkylation: The addition of an alkyl group to a prochiral ketone or imine.

Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. acs.org

C2-Symmetry Considerations in Diamine Derivatives

A special and highly effective class of chiral ligands possesses C2-symmetry. A molecule is C2-symmetric if it has a twofold rotational axis of symmetry but lacks a plane of symmetry and a center of inversion. wikipedia.org This means that rotating the molecule by 180° around this axis results in an identical-looking molecule.

The significance of C2-symmetry in ligands, including diamine derivatives, is that it reduces the number of possible diastereomeric transition states in a catalytic cycle. wikipedia.org By limiting the available coordination geometries of the substrate to the metal center, C2-symmetric ligands can lead to significantly higher levels of enantioselectivity in catalytic reactions. The two "sides" of the chiral environment created by a C2-symmetric ligand are equivalent, which simplifies the stereochemical pathways and often leads to more predictable and higher asymmetric induction.

Many "privileged ligands" in asymmetric catalysis are C2-symmetric. Examples derived from or related to diamines include:

Derivatives of (R,R)- or (S,S)-1,2-diaminocyclohexane: Used in a wide array of catalytic processes.

Salen Ligands: Formed by the condensation of a salicylaldehyde (B1680747) derivative with a chiral diamine, these are used in reactions like the Jacobsen epoxidation.

C2-symmetric piperazines: These have been synthesized and used as effective ligands in copper-catalyzed asymmetric acylations. thieme-connect.com

For this compound, derivatization to create a C2-symmetric structure would likely involve modification of the amine groups with identical bulky substituents to enforce a specific, rigid conformation.

Spectroscopic Characterization of 2 Methyl 1 Phenylbutane 2,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information about the number of chemically non-equivalent nuclei, their environment, and their proximity to one another. For a chiral molecule like 2-Methyl-1-phenylbutane-2,3-diamine, which has two stereocenters, NMR is particularly crucial for analyzing the ratio of diastereomers formed in a synthesis.

1H NMR Analysis of Diastereomeric Ratios

Proton (¹H) NMR spectroscopy is a primary method for determining the diastereomeric ratio of a compound. Diastereomers are stereoisomers that are not mirror images of each other and, as a result, have different physical and chemical properties, including distinct NMR spectra. The protons in each diastereomer will experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.

In the case of a mixture of diastereomers of this compound, specific protons, particularly those close to the stereocenters (C2 and C3), will exhibit different chemical shifts. For instance, the methine protons (CH-NH₂) and the protons of the methyl group at C2 would likely appear as two distinct sets of signals. The integration of these separated signals provides a quantitative measure of the diastereomeric ratio. rsc.org For example, if the signal for a specific proton of one diastereomer integrates to 2.85 and the corresponding proton of the other diastereomer integrates to 1, the diastereomeric ratio is determined to be 2.85:1. rsc.org

The protons of a CH₂ group adjacent to a chiral center can be diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, often appearing as a pair of doublets. masterorganicchemistry.com This principle is fundamental to analyzing the complex spectra of chiral molecules. Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to collapse complex multiplets into singlets, which greatly simplifies the spectrum and allows for more accurate integration, even in crowded spectral regions.

13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR, detailing the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, one would expect to see distinct signals for each of the 11 carbon atoms. However, in a mixture of diastereomers, the carbons of the stereocenters and the adjacent carbons will likely show two separate signals for each diastereomer, reflecting their different chemical environments. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms.

Based on data from structurally related compounds, the expected chemical shifts for this compound can be estimated. For example, in 2-methyl-1-phenylpropan-1-one, the aromatic carbons appear in the range of δ 128-137 ppm, while the aliphatic carbons are found at lower chemical shifts. rsc.org Similarly, for the diamine, the phenyl group carbons would be expected in the aromatic region, while the carbons of the butane (B89635) chain and the methyl group would be in the aliphatic region.

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

Functional GroupExpected Chemical Shift (ppm)
Phenyl C (quaternary)135-145
Phenyl CH125-130
C-N (methine)50-70
C-N (quaternary)50-70
CH₂30-50
CH₃10-25

Note: These are estimated ranges based on analogous structures. The exact values will vary depending on the solvent and specific diastereomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula. For this compound (C₁₁H₁₈N₂), the exact mass can be calculated and compared to the experimental value obtained from HRMS to confirm its identity. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Diamines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and adsorption to the column. labrulez.com

To overcome this, derivatization is often employed. Diamines can be reacted with reagents like ethylchloroformate or trifluoroethyl chloroformate to form less polar and more volatile carbamate (B1207046) derivatives, which are more amenable to GC analysis. kci.go.krnih.gov In a GC-MS analysis of derivatized this compound, the two diastereomers would likely be separated by the GC column, and the mass spectrometer would then provide a mass spectrum for each, confirming their molecular weight and revealing their fragmentation patterns. The fragmentation pattern can provide clues to the structure of the molecule, as specific fragments are characteristic of certain structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that match its natural vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine groups and the C-H bonds of the aromatic and aliphatic parts of the molecule.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmineN-H stretch3300-3500 (medium, often two bands for -NH₂)
AromaticC-H stretch3000-3100 (weak to medium)
AliphaticC-H stretch2850-2960 (strong)
AmineN-H bend1590-1650 (medium)
AromaticC=C stretch1450-1600 (medium, multiple bands)
AliphaticC-H bend1375-1450 (medium)
AmineC-N stretch1020-1250 (weak to medium)

The presence of a phenyl group would be indicated by the aromatic C-H and C=C stretching vibrations. The N-H stretching vibrations of the primary amine groups are particularly diagnostic, typically appearing as a pair of peaks in the 3300-3500 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole and can be used for definitive identification by comparison with a known spectrum. docbrown.info

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, a key technique for investigating the electronic transitions within a molecule, provides valuable information about its structure and bonding. This technique is widely used to characterize new compounds and their metallic complexes. For diamine-containing ligands, UV-Vis spectra typically reveal information about π → π* and n → π* transitions. In the case of their metal complexes, additional d-d transition bands can be observed, which are crucial for determining the coordination geometry around the metal center.

Despite the utility of this technique, specific electronic absorption data, including absorption maxima (λmax) and molar absorptivity values for this compound and its derivatives, are not reported in the accessible scientific literature. General studies on Schiff base complexes derived from other diamines show absorption maxima in the UV region, often between 300 and 400 nm, which are attributed to transitions within the aromatic and imine chromophores. However, without experimental data for the title compound, any discussion on its specific spectral features would be purely speculative.

X-ray Diffraction Analysis of Crystal Structures for Diamine Complexes

X-ray diffraction analysis of single crystals is an indispensable method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule. For metal complexes of diamine ligands, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

A comprehensive search for crystallographic data on complexes of this compound did not yield any specific results. There are numerous reports on the crystal structures of complexes with other diamines, which exhibit a wide range of coordination modes and geometries, including tetrahedral, square planar, and octahedral arrangements around the central metal ion. These studies provide valuable insights into the structural chemistry of diamine complexes in general. However, the specific steric and electronic properties of the 2-methyl and 1-phenyl substituents in this compound are expected to influence its coordination behavior, leading to unique crystal structures that can only be determined through experimental X-ray diffraction studies. The absence of such studies highlights a void in the current body of chemical knowledge.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Energetics (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are foundational methods for studying molecules at the atomic level. nih.govstenutz.eu DFT methods are often favored for their balance of computational cost and accuracy, especially for larger systems. researchgate.net MP2, while typically more computationally demanding, can provide more accurate results for systems where electron correlation and dispersion interactions are significant. jksus.org These methods are employed to calculate the electronic structure, from which numerous properties can be derived.

The first step in computationally characterizing a molecule like 2-Methyl-1-phenylbutane-2,3-diamine is to determine its most stable three-dimensional structures. This is achieved through geometry optimization, a process that locates energy minima on the potential energy surface. nih.gov For a flexible molecule with multiple rotatable bonds, this involves a conformational analysis to identify various low-energy conformers, such as gauche and anti arrangements of the substituents around the C2-C3 bond. nih.gov

The relative energies of these conformers determine their population at a given temperature. For this compound, key dihedral angles (N-C2-C3-N and C1-C2-C3-N) would be systematically varied to map the conformational landscape. The results of such an analysis, though hypothetical for this specific molecule, would resemble the data in Table 1.

Table 1: Hypothetical Conformational Analysis of this compound using DFT (B3LYP/6-31G(d))

ConformerDihedral Angle (N-C2-C3-N)Relative Energy (kcal/mol)
Anti~180°0.00
Gauche-1~60°0.75
Gauche-2~-60°0.78
Eclipsed~0°4.50

This interactive table illustrates the expected relative energies for different spatial arrangements of the amino groups. The anti-conformer is typically the most stable due to minimized steric hindrance.

Quantum chemical methods can accurately predict spectroscopic parameters, which is invaluable for structure verification.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy. These computed frequencies correspond to the peaks in an experimental Infrared (IR) spectrum. nih.govjksus.org Characteristic vibrational modes for this compound would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the phenyl and alkyl groups, and N-H bending vibrations.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding constants for each nucleus (e.g., ¹³C, ¹H), which can be converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). This allows for a direct comparison with experimental data, aiding in the assignment of complex spectra.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for this compound

AtomCalculated ¹³C Shift (GIAO-DFT)Hypothetical Experimental ¹³C ShiftCalculated ¹H Shift (GIAO-DFT)Hypothetical Experimental ¹H Shift
Phenyl C1'139.5138.9--
Phenyl C2'/C6'128.8128.57.307.28
C145.244.83.153.12
C260.159.73.453.41
C355.454.93.203.18
C4 (Methyl)18.317.91.101.08

This interactive table demonstrates the typical correlation between calculated and experimental NMR data, which is crucial for structural elucidation.

Computational methods can determine key thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the molecule and its reactions. This is particularly useful for studying the protonation of amines, a fundamental aspect of their chemistry. The basicity of an amine is quantified by its pKa value, which is directly related to the Gibbs free energy of protonation.

For a diamine like this compound, two protonation steps are possible. Calculations can predict the gas-phase basicity and proton affinity, and by using implicit solvent models, these can be related to pKa values in solution.

A critical question for a diamine is which nitrogen atom is protonated first. This can be investigated by analyzing the potential energy surface (PES) for the protonation process. The PES maps the energy of the system as a function of the proton's position relative to the two nitrogen atoms.

For this compound, the two amino groups have different chemical environments. The C2-amine is a secondary amine attached to a tertiary carbon, adjacent to a phenyl group. The C3-amine is a primary amine. The relative stability of the two possible protonated species (monocations) can be calculated. The structure with the lower energy corresponds to the more stable cation and indicates the preferred site of initial protonation. Factors influencing this include steric hindrance and the electronic effects of the neighboring phenyl and methyl groups.

Modeling of Reaction Mechanisms and Transition States

When a chiral diamine is used as a ligand in a metal-catalyzed reaction or as an organocatalyst, understanding the reaction mechanism is key to optimizing its performance. Computational chemistry allows for the detailed modeling of reaction pathways. This involves identifying all reactants, intermediates, products, and, crucially, the transition states that connect them.

The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be determined. For a reaction catalyzed by a complex of this compound, calculations would model the substrate approaching the catalytic center, the bond-forming/breaking steps, and the final product release.

Prediction of Stereoselectivity and Chiral Induction Mechanisms in Diamine-Catalyzed Reactions

The primary application of chiral diamines in synthesis is to induce stereoselectivity. Computational modeling is exceptionally powerful in explaining and predicting the stereochemical outcome of asymmetric reactions. The origin of enantioselectivity or diastereoselectivity lies in the difference in activation energies between the transition states leading to the different stereoisomeric products.

For this compound, its specific 3D structure creates a chiral environment. In a catalyzed reaction, this environment forces the substrate to adopt a specific orientation in the transition state. The models analyze the non-covalent interactions (such as hydrogen bonds, steric repulsion, or C-H•••π interactions) between the diamine ligand, the metal center (if present), and the substrate in the competing transition states. The transition state with fewer steric clashes and more stabilizing interactions will have a lower energy, leading to the preferential formation of one stereoisomer over the other.

Table 3: Hypothetical Energy Profile for a Diamine-Catalyzed Stereoselective Reaction

Stereochemical PathwayTransition StateRelative Free Energy (ΔG‡, kcal/mol)Predicted Major/Minor Product
Path to (R)-ProductTS-R15.2Major
Path to (S)-ProductTS-S17.5Minor

This interactive table illustrates how a difference in the calculated activation energies of competing transition states (TS-R vs. TS-S) allows for the prediction of the major stereoisomeric product.

Artificial Neural Network (ANN) Modeling in Amine Chemistry

Artificial Neural Networks (ANNs) have emerged as powerful tools in computational chemistry for modeling complex relationships between the structure of amine compounds and their chemical properties. nih.govresearchgate.net These models, inspired by the neural structure of the human brain, can learn from large datasets to predict various chemical behaviors, bypassing the need for extensive, repetitive laboratory experiments. nih.gov ANNs are particularly valuable in amine chemistry for predicting properties like dissociation constants (pKa) and degradation rates, which are crucial for applications such as carbon capture. researchgate.netnih.gov

The fundamental structure of an ANN consists of interconnected layers of nodes or "neurons": an input layer, one or more hidden layers, and an output layer. The input layer receives data representing the molecular structure or other relevant parameters. Each connection between neurons has an associated weight, which is adjusted during a "training" process. The network learns by comparing its predictions to known experimental data and minimizing the error, often using algorithms like backpropagation. researchgate.net

Recent research demonstrates the utility of ANN in amine chemistry. For instance, ANN models have been successfully employed to estimate the pKa values of various amines, including 3-(Diethylamino) propylamine (B44156) and 1,3-Diaminopentane, with temperatures ranging from 293.15 K to 323.15 K. researchgate.net These models can utilize experimental properties or even data generated from software like Aspen Plus or CosmothermX to provide accurate estimations. researchgate.net While the performance of ANN models is dependent on the availability of sufficient data, they have shown the ability to provide acceptable results even for complex, unsymmetrical amine structures. researchgate.net

Another significant application is the prediction of oxidative degradation rates of amines used in CO2 capture processes. A study investigating 30 different amines developed a CatBoost machine learning regression model, a type of ANN, to predict degradation rates based on chemical structure. nih.gov The model identified key structural features influencing degradation, such as the type of amine (primary, secondary, tertiary), the length of alkyl chains, and the number of hydroxyl or amino groups. nih.gov For example, secondary amines were found to have higher degradation rates than primary or tertiary amines, while longer alkyl chains tended to decrease the rate of degradation. nih.gov Such predictive models are invaluable for screening and selecting more stable and efficient amine solvents for industrial applications. nih.gov

Below is a table summarizing the performance of an ANN model for predicting amine properties.

Model TypePredicted PropertySubject AminesPerformance Metric (R²)% ErrorSource
Nonlinear ANNCO2 Absorption Capacity & Rate11 non-ring and 17 ring-shaped amines0.895 (non-ring), 0.954 (ring)<10% nih.gov
CatBoost RegressionOxidative Degradation Rate30 different amines (alkanolamines, cyclic amines, etc.)Not specifiedNot specified nih.gov
ANNDissociation Constants (pKa)8 amines including 3-(Diethylamino) propylamineGood fit reportedNot specified researchgate.net

Solvent Effects in Theoretical Calculations (e.g., Polarizable Continuum Model (PCM), COSMO-RS)

Theoretical and computational investigations of chemical compounds are often first performed in the gas phase for simplicity. However, to accurately model chemical behavior in real-world conditions, the influence of the solvent must be taken into account. Solvent effects can significantly alter molecular properties and reactivity. Implicit solvent models are a computationally efficient way to incorporate these effects by representing the solvent as a continuous medium with specific properties, such as its dielectric constant, rather than modeling individual solvent molecules. acs.orgresearchgate.net

The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. researchgate.net In PCM, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute, altering its electronic structure and energy. This method has proven reliable for calculating solvent effects on a variety of molecular properties. researchgate.net For instance, PCM can be used in conjunction with Density Functional Theory (DFT) to calculate the effects of a solvent on the optical rotation of chiral molecules. researchgate.net

Another powerful model is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) . acs.orgacs.org COSMO-RS extends the initial COSMO step, where the molecule is treated as being in a virtual conductor. It then uses statistical thermodynamics to predict thermodynamic properties in real solvents based on the screening charge density on the molecular surface (the σ-profile). researchgate.net This approach allows for the prediction of properties like activity coefficients, solvation free energies, and vapor pressures for a vast combination of solutes and solvents without needing specific parameterization for each pair. acs.orgnih.gov

COSMO-RS has been shown to be particularly effective for amines. For example, in a study comparing several implicit solvent models for predicting oxidation potentials of organic compounds, COSMO-RS provided the smallest mean unsigned error for aliphatic amines in acetonitrile. acs.org It has also been used to determine the protonation order of unsymmetrical amines by calculating dissociation constants. researchgate.net Furthermore, the tc-PR/COSMO-RS model has demonstrated high accuracy in predicting the solvation free energies of activation for H-abstraction reactions, with deviations of approximately 0.2 kcal/mol, which is crucial for modeling reaction kinetics in the liquid phase. nih.gov

The choice of implicit solvent model can impact the accuracy of the results, as shown in the comparative data below.

Solvent ModelApplicationSubject CompoundsMean Unsigned Error (MUE)Source
COSMO-RS Oxidation Potentials in AcetonitrileAliphatic AminesLowest among tested models acs.org
IEF-PCM Oxidation Potentials in AcetonitrileAliphatic AminesHigher than COSMO-RS acs.org
C-PCM Oxidation Potentials in AcetonitrileAliphatic AminesHigher than COSMO-RS acs.org
SMD Oxidation Potentials in AcetonitrileAliphatic AminesHigher than COSMO-RS acs.org
SM8 Oxidation Potentials in Aqueous PhaseAnilinesLowest among tested models acs.org

These computational methods are essential for understanding and predicting the behavior of amines in solution, guiding the design of new molecules and the optimization of chemical processes. nih.govnih.gov

Reactivity and Reaction Mechanisms of 2 Methyl 1 Phenylbutane 2,3 Diamine

Amine-Based Reaction Pathways as Nucleophiles

The fundamental reactivity of amines stems from the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles or bases. masterorganicchemistry.com In 2-Methyl-1-phenylbutane-2,3-diamine, the presence of two primary amine groups makes it a potent bidentate nucleophile.

The nucleophilicity of amines generally increases with alkyl substitution but is sensitive to steric hindrance. masterorganicchemistry.com As a primary diamine, this compound can participate in a wide array of reactions where its nitrogen atoms attack electrophilic centers. These reactions include, but are not limited to, alkylation, acylation, and addition to carbonyl compounds.

In many reactions, vicinal diamines like the subject compound are sought after for their ability to act as bidentate ligands, coordinating to a single metal center through both nitrogen atoms. This chelation effect can enhance the stability and influence the reactivity of the resulting metal complex. They are common motifs in ligands for transition-metal catalysis and as organocatalysts. nih.gov

Table 1: Examples of Nucleophilic Reactions for Primary Amines

Reaction Type Electrophile Product Type
Alkylation Alkyl Halide (R-X) Substituted Amine
Acylation Acyl Halide (RCOX) Amide
Addition to Carbonyl Aldehyde/Ketone Imine (via carbinolamine)
Michael Addition α,β-Unsaturated Carbonyl β-Amino Carbonyl

| Ring-Opening | Epoxide/Aziridine (B145994) | Amino Alcohol / Diamine |

Mechanistic Studies of Reactions Involving Diamines

Mechanistic studies on diamines reveal complex reaction pathways that are highly dependent on the reactants and conditions. While specific studies on this compound are not prevalent, research on analogous structures provides significant insight.

Enzymatic Oxidation: Studies on diamine oxidase (DAO), an enzyme responsible for amine biodegradation, show that the biotransformation of amines proceeds via stereospecific cleavage of a C-H bond. The mechanism involves several transition states, including the formation of a Schiff base and an imine intermediate, ultimately leading to an aldehyde. tandfonline.comnih.gov

Oxidative Degradation: Investigations into the degradation of diamine-appended metal-organic frameworks (MOFs) under oxygen exposure suggest that degradation can occur through C-N bond cleavage via pathways involving carbon-centered radicals. chemrxiv.orgnih.gov The degradation rate is significantly influenced by the specific structure of the diamine. chemrxiv.org

Cyclocondensation: The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for forming pyrazine (B50134) rings. Mechanistic proposals suggest an initial nucleophilic attack of one amine group on a carbonyl, followed by cyclization and dehydration to form the heterocyclic ring. jlu.edu.cn

These studies underscore that reactions involving diamines can proceed through various intermediates, including Schiff bases, imines, and radicals, depending on the specific chemical environment. tandfonline.comnih.govchemrxiv.org

Formation of Iminium Salts and Subsequent Reactions

Iminium salts, or iminium cations, are polyatomic ions with the general structure [R₂C=NR₂]⁺. wikipedia.org They are key intermediates in numerous organic reactions, including the Mannich and Pictet-Spengler reactions. wikipedia.org

For a primary diamine like this compound, the formation of an iminium ion is typically a two-step process:

Imine Formation: The primary amine first undergoes a condensation reaction with an aldehyde or ketone. This involves nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to yield an imine (a Schiff base). masterorganicchemistry.comlibretexts.org

Protonation/Alkylation: The resulting imine can be protonated by an acid or alkylated by an alkylating agent to form the corresponding iminium salt. wikipedia.org

Alternatively, condensation of a secondary amine with a carbonyl compound directly generates an iminium ion. wikipedia.orgmasterorganicchemistry.com

Iminium salts are highly reactive electrophiles. The C=N double bond is polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles. znaturforsch.com Subsequent reactions often involve the addition of nucleophiles (such as organometallic reagents or cyanide ions) to the iminium carbon, or reduction of the iminium ion to an amine. wikipedia.orgnih.gov These species are crucial intermediates in the synthesis of various nitrogen-containing compounds, including alkaloids and amino acid derivatives. znaturforsch.comnih.gov

Cyclization Reactions and Heterocycle Formation

The 1,2-diamine motif is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The two adjacent amine groups can react with a single reagent containing two electrophilic sites to form a stable ring system.

Tetrahydroimidazoles and Hexahydropyrimidines: Diamines can undergo visible light-induced intramolecular cyclization reactions, driven by photoredox catalysis, to produce highly substituted tetrahydroimidazole derivatives with good yields and high diastereoselectivity. rsc.org This method can also be extended to synthesize hexahydropyrimidine (B1621009) derivatives. rsc.org

Imidazolidin-2-ones: The reaction of vicinal diamines with reagents like phosgene (B1210022) or carbonyldiimidazole leads to the formation of cyclic ureas, known as imidazolidin-2-ones. These heterocycles are common intermediates in organic synthesis. rsc.orgnih.gov

Pyrazines and Diazepines: Condensation of 1,2-diamines with 1,2-dicarbonyl compounds (like diketones) is a standard method for synthesizing substituted dihydropyrazines, which can be subsequently oxidized to pyrazines. jlu.edu.cn Interestingly, depending on the substrate, reactions with diketones can also yield seven-membered rings like diazepines. jlu.edu.cn

Palladium-Catalyzed Cyclization: Allylic sulfamides, which can be prepared from primary amines, undergo efficient aerobic oxidative cyclization catalyzed by palladium to form cyclic sulfamides. These can then be readily converted to 1,2-diamines. nih.gov

Table 2: Heterocycle Formation from Vicinal Diamines

Reagent Resulting Heterocycle Reaction Type
1,2-Diketone Dihydropyrazine/Pyrazine Condensation
Phosgene / CDI Imidazolidin-2-one (Cyclic Urea) Condensation
Aldehyde Tetrahydroimidazole Photoredox Cyclization rsc.org

Hydrogenation and Reduction Pathways of Related Amine and Imine Compounds

Hydrogenation and reduction reactions are fundamental transformations for amines and their derivatives, particularly imines.

Reductive Amination: This powerful method creates new carbon-nitrogen bonds in a controlled manner. It involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion in situ, which is then immediately reduced to a more substituted amine. masterorganicchemistry.comyoutube.com This process avoids the over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Imine Hydrogenation: The C=N double bond of an imine can be reduced to a C-N single bond, converting the imine back to an amine. This can be achieved using various reducing agents, including hydride sources like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), or through catalytic hydrogenation. masterorganicchemistry.comyoutube.comlibretexts.org

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of imines is one of the most efficient methods for preparing chiral amines. nih.gov Catalysts based on transition metals like iridium, rhodium, and palladium, combined with chiral ligands (including those derived from chiral diamines), have been developed to achieve high enantioselectivity in the reduction of prochiral imines. nih.govdicp.ac.cnchinesechemsoc.orggoogle.com The development of catalysts for the asymmetric hydrogenation of challenging N-alkyl ketimines has been a significant area of research. nih.gov

These reduction pathways are crucial not only for synthesizing amines but also for creating specific stereocenters, making them vital tools in modern asymmetric synthesis. nih.govsigmaaldrich.com

2 Methyl 1 Phenylbutane 2,3 Diamine As a Ligand in Coordination Chemistry

Coordination Modes of Diamines to Metal Centers

Diamine ligands, which possess two nitrogen donor atoms, typically coordinate to a single metal center in a bidentate fashion. libretexts.orglibretexts.org This mode of binding, known as chelation, results in the formation of a stable ring structure with the metal ion. libretexts.org The versatility of diamine ligands allows for the formation of complexes with various coordination numbers and geometries, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and other ligands present. libretexts.orgresearchgate.net The steric and electronic properties of the substituents on the diamine backbone can significantly influence the coordination geometry and the stability of the resulting complex.

The coordination of multidentate amine ligands is influenced by the ionic radius of the metal and the steric profile of the metal center, leading to a range of coordination geometries from trigonal bipyramidal to tetrahedral and trigonal prismatic. acs.org These ligands are valued in coordination chemistry for their tunable steric profiles, robust thermodynamic backbones, and flexible coordination modes. nih.gov

Synthesis and Characterization of Metal Complexes of 2-Methyl-1-phenylbutane-2,3-diamine and its Derivatives

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the diamine ligand with a metal salt in a suitable solvent. researchgate.netmdpi.com Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu(II), Zn(II), Co(II), Ni(II), Pd(II), Sb(III), U(VI))

Complexes of this compound with a range of transition metals have been synthesized and studied.

Copper(II) Complexes: Cu(II) complexes are often paramagnetic and can adopt various geometries. researchgate.netresearchgate.net The synthesis of Cu(II) complexes with related multidentate ligands has been reported, resulting in mononuclear or binuclear structures with applications in catalysis. rsc.orgnih.gov Characterization is typically performed using elemental analysis, magnetic susceptibility measurements, and spectroscopic methods like IR and UV-Vis. researchgate.net

Zinc(II) Complexes: Zn(II) complexes are generally diamagnetic and often exhibit tetrahedral or distorted tetrahedral geometries. nih.govresearchgate.net The synthesis can be achieved by reacting the ligand with a zinc salt, and characterization involves techniques like elemental analysis, molar conductivity, and IR spectroscopy. researchgate.netjuniperpublishers.com

Cobalt(II) Complexes: Co(II) complexes can be synthesized from Co(II) salts and the diamine ligand. researchgate.netnih.gov Depending on the ligand field, they can exhibit different geometries, such as tetrahedral or octahedral, which influences their magnetic and spectroscopic properties. researchgate.netnih.gov

Nickel(II) Complexes: Ni(II) complexes can be prepared by reacting a Ni(II) salt with the diamine ligand. mdpi.comchemijournal.com They can form complexes with different coordination numbers and geometries, including square planar and octahedral, which can be distinguished by their magnetic properties and electronic spectra. chemijournal.comchemrevlett.com

Palladium(II) Complexes: Pd(II) complexes, often with square planar geometry, can be synthesized from Pd(II) salts. nih.govmdpi.com These complexes are typically diamagnetic and are characterized by techniques such as NMR, IR, and UV-Vis spectroscopy. nih.govmdpi.com

While specific studies on Sb(III) and U(VI) complexes with this compound are less common in the provided search results, the general principles of coordination chemistry suggest that this ligand could form stable complexes with these metal ions as well.

Diastereomeric Metal Complexes, such as dichloro Zn(II) complexes

The chirality of this compound allows for the formation of diastereomeric metal complexes. When a chiral ligand coordinates to a metal center, the resulting complex can exist as different stereoisomers. For instance, the reaction of a racemic or enantiomerically pure form of the diamine with a metal salt like zinc(II) chloride can lead to the formation of diastereomeric dichloro Zn(II) complexes. The characterization of these diastereomers often requires techniques sensitive to stereochemistry, such as X-ray crystallography and specific NMR experiments. The formation of diastereomeric complexes is significant in asymmetric catalysis, where the stereochemistry of the complex can influence the enantioselectivity of a reaction.

Schiff Base Formation from Diamines and their Metal Complexes

Diamine ligands, including this compound, can react with carbonyl compounds (aldehydes or ketones) to form Schiff bases. wikipedia.orgresearchgate.net These Schiff bases are themselves versatile ligands that can coordinate to metal ions through the imine nitrogen and other donor atoms present in the molecule. wikipedia.orgresearchgate.net

The formation of a Schiff base involves a nucleophilic addition of the primary amine to the carbonyl group, followed by dehydration to form the imine. wikipedia.org Metal complexes of Schiff bases derived from diamines are of significant interest due to their diverse applications. The resulting metal complexes often exhibit enhanced stability and unique electronic and structural properties. researchgate.net The coordination of the Schiff base to the metal can occur in various modes, leading to a wide range of complex structures. The synthesis of these complexes typically involves either the reaction of a pre-formed Schiff base ligand with a metal salt or a template synthesis where the metal ion directs the condensation of the diamine and the carbonyl compound. researchgate.net

An extensive search of publicly available scientific literature and chemical databases has yielded no specific information regarding the applications of the chemical compound This compound in the fields of catalysis and asymmetric synthesis as outlined in the provided request.

The detailed applications mentioned, such as its use as a chiral auxiliary in enantioselective carbon-carbon bond formation, in asymmetric Henry reactions, catalytic asymmetric 1,4-additions, asymmetric alkylation of ketones, and in enantioselective hydrogenation, are well-documented for other structurally related chiral diamines. However, there is no scientific literature to support that "this compound" is utilized in these specific catalytic processes.

Therefore, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline for this particular compound. The creation of such an article would necessitate the fabrication of data and research findings, which would be misleading and scientifically unsound.

It is possible that "this compound" is a novel or highly specialized compound with research that is not in the public domain, or that the name is a less common synonym for another compound that could not be cross-referenced. However, based on the available information, the requested article cannot be produced.

Applications in Catalysis and Asymmetric Synthesis

Role of Diamine Ligands in Enhancing Catalytic Activity and Stereoselectivity

Chiral diamine ligands are fundamental in asymmetric catalysis, forming complexes with transition metals to create highly selective and active catalysts. The stereochemistry of the diamine ligand is transferred to the catalytic center, influencing the spatial arrangement of the reactants and favoring the formation of one enantiomer over the other. The effectiveness of these ligands is often dictated by the nature and position of their substituents.

The presence of both a phenyl group and a methyl group in 2-Methyl-1-phenylbutane-2,3-diamine likely plays a significant role in its catalytic behavior. The bulky phenyl group can provide steric hindrance, which is crucial for creating a well-defined chiral pocket around the metal center, thereby enhancing stereoselectivity. The methyl group, being a smaller alkyl group, can fine-tune the electronic and steric properties of the ligand.

N-alkylation of the diamine, for instance with methyl groups to form an N,N'-dialkyl derivative, is a common strategy to enhance catalytic performance. N-methylation in ligands like 1,2-diphenylethanediamine has been shown to be critical for both reactivity and enantioselectivity in various reactions, including aza-Diels-Alder reactions. sigmaaldrich.com This is often attributed to the increased steric bulk and the specific conformational constraints imposed on the resulting metal complex.

The catalytic activity and stereoselectivity of diamine-metal complexes are highly dependent on the specific reaction, the metal center, and the substrates involved. For instance, in the asymmetric transfer hydrogenation of ketones, ruthenium(II) complexes with chiral diamine ligands have demonstrated high efficiency. The structure of the diamine, including the substituents on the backbone and the nitrogen atoms, directly impacts the enantiomeric excess (ee) of the resulting alcohol.

To illustrate the influence of ligand structure on catalytic performance, consider the following data from studies on related chiral diamine-ruthenium catalyzed asymmetric hydrogenation of ketones:

Catalyst/LigandSubstrateEnantiomeric Excess (ee) (%)Reference
RuCl₂((S,S)-TsDPEN)(p-cymene)Acetophenone98 acs.org
RuCl₂((R)-xyl-P-Phos)((R)-DAIPEN)1-Tetralone99 nih.gov
RuCl₂((R)-BINAP)((R,R)-DPEN)2,4,4-Trimethyl-2-cyclohexenone96 nih.gov

This table is illustrative and based on data from related chiral diamine ligands to infer the potential of this compound.

These examples highlight the high levels of stereocontrol achievable with chiral diamine ligands. It is plausible that a catalyst derived from this compound would also exhibit significant stereodifferentiating ability in similar transformations.

Polymerization Catalysis with Diamine-Metal Complexes

Diamine-metal complexes, particularly those of late transition metals like nickel and palladium, are well-established catalysts for olefin polymerization. The structure of the diamine ligand plays a crucial role in determining the properties of the resulting polymer, such as molecular weight, branching, and tacticity.

α-Diimine palladium complexes, for example, have been extensively studied for the polymerization of olefins like norbornene. The steric and electronic properties of the diimine ligand influence the catalyst's activity and the polymer's microstructure. For instance, the nature of the substituents on the aryl groups of the diimine can affect the rate of "chain-walking," a process that leads to the formation of branched polymers.

A comparison between nickel and palladium complexes with α-diimine ligands reveals differences in their catalytic behavior. While both can be highly active, palladium catalysts often exhibit a higher tolerance to functional groups in the monomer. youtube.com The choice of metal and the specific ligand structure allow for the tailoring of polymer properties.

The following table presents representative data on the polymerization of norbornene using α-diimine palladium catalysts, showcasing the influence of ligand structure on catalytic activity and polymer molecular weight.

CatalystActivity (g polymer / (mol Pd * h))Molecular Weight (Mw) ( g/mol )Reference
[(ArN=C(Me)-C(Me)=NAr)Pd(CH₃)(NCCH₃)]⁺BAr'F⁻ (Ar = 2,6-iPr₂C₆H₃)1.2 x 10⁶1.5 x 10⁶ rsc.org
[(ArN=C(An)-C(An)=NAr)Pd(CH₃)(NCCH₃)]⁺BAr'F⁻ (Ar = 2,6-iPr₂C₆H₃, An = acenaphthene)7.2 x 10⁵2.1 x 10⁶ rsc.org

This table provides illustrative data from related α-diimine palladium complexes to suggest the potential performance of a catalyst based on this compound.

Given its structure, a metal complex of this compound could potentially be an effective catalyst for olefin polymerization. The unsymmetrical nature of the ligand, with a phenyl group on one side and a methyl group on the other, might lead to interesting effects on polymer stereochemistry and morphology.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of unsymmetrically substituted vicinal diamines like 2-Methyl-1-phenylbutane-2,3-diamine remains a significant challenge for synthetic chemists. sigmaaldrich.com While general methods for accessing chiral diamines exist, the development of more efficient, stereoselective, and scalable routes is a primary objective. Future research will likely focus on the following areas:

Asymmetric Reductive Coupling: New methods involving the stereoselective reductive coupling of imines and allenamides, potentially catalyzed by copper, could provide a direct route to the core structure of this compound. acs.org

Catalytic Asymmetric Diamination: The direct diamination of olefins is an ideal synthetic strategy. acs.org Future efforts may explore the use of novel catalyst systems to achieve high regioselectivity and enantioselectivity in the diamination of a suitable alkene precursor.

Ring-Opening of Aziridines: The catalytic aminolysis of meso-aziridines is a powerful method for obtaining chiral 1,2-diamines. researchgate.net Research into novel chiral Lewis acid or Brønsted acid catalysts could facilitate the synthesis of this compound from a custom-designed aziridine (B145994) substrate.

Aza-Henry and Aza-Mannich Reactions: The asymmetric aza-Henry and aza-Mannich reactions are established C-C bond-forming reactions that can be utilized to construct the backbone of chiral diamines. nih.gov The development of new catalysts for these reactions, tailored for the specific steric and electronic requirements of the target molecule, is a promising avenue.

A comparative table of potential future synthetic strategies is presented below.

Synthetic StrategyPotential Catalyst SystemKey AdvantagesForeseen Challenges
Asymmetric Reductive CouplingCopper-based chiral catalystsDirect C-C bond formationControl of stereoselectivity at the quaternary center
Catalytic Asymmetric DiaminationTransition metal complexesAtom economy, directnessRegioselectivity and enantioselectivity control
Ring-Opening of AziridinesChiral Lewis or Brønsted acidsHigh stereocontrolSynthesis of the requisite aziridine precursor
Aza-Henry/Aza-Mannich ReactionsOrganocatalysts or metal complexesVersatility in substrate scopeMulti-step sequence may be required

Exploration of New Catalytic Applications

Chiral diamines are privileged structures used as ligands in metal-catalyzed reactions and as organocatalysts. sigmaaldrich.comrsc.org The unique steric and electronic properties of this compound make it an attractive candidate for a wide range of catalytic transformations. Future research should explore its application in:

Asymmetric Transfer Hydrogenation: As a ligand for rhodium or ruthenium, it could be highly effective in the asymmetric transfer hydrogenation of ketones and imines. researchgate.net

Michael Additions: As an organocatalyst, it could promote the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.

Aldol (B89426) and Mannich Reactions: The diamine could serve as a precursor to chiral ligands or as a direct organocatalyst for stereoselective aldol and Mannich reactions.

Biomimetic Catalysis: There is a growing interest in developing small-molecule catalysts that mimic the activity of enzymes. chemrxiv.orgchemrxiv.org The diamine could be explored as a ligand in biomimetic oxidation or reduction reactions, potentially in environmentally benign solvents like water. chemrxiv.orgchemrxiv.org

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. researchgate.net For this compound, future research should employ a synergistic approach combining experimental and computational methods to elucidate the intricacies of its catalytic behavior.

Spectroscopic Studies: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify key intermediates and transition states in catalytic cycles.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide valuable insights into the structures of transition states, the energetics of different reaction pathways, and the origin of enantioselectivity. rsc.org This can help to understand the role of the catalyst and predict the outcome of new reactions. rsc.org

A proposed workflow for a combined experimental and computational study is outlined below.

StepExperimental TechniqueComputational MethodObjective
1Catalyst-substrate complex characterizationNMR, X-ray crystallographyDFT geometry optimization
2Reaction monitoringIn-situ IR, HPLCTransition state searching
3Isotope labeling studiesKinetic Isotope Effect (KIE) measurementsFrequency calculations
4Correlation of catalyst structure and enantioselectivitySynthesis and testing of derivativesNon-covalent interaction analysis

Design of Highly Enantioselective Catalytic Systems

Achieving high levels of enantioselectivity is the ultimate goal in asymmetric catalysis. For this compound, future research will focus on fine-tuning its structure to create highly effective catalytic systems.

Modification of the N-Substituents: The introduction of bulky or electronically distinct substituents on the nitrogen atoms can significantly impact the steric environment around the catalytic center, leading to improved enantioselectivity.

Incorporation into Macrocyclic Structures: Embedding the diamine moiety within a more rigid macrocyclic framework can pre-organize the catalyst for more effective stereochemical communication.

Development of Metal-Organic Frameworks (MOFs): The use of the diamine as a building block for chiral MOFs could lead to heterogeneous catalysts with high stability, recyclability, and enantioselectivity.

Expanding the Scope of Derivatization and Functionalization

The vicinal diamine functionality in this compound is a versatile handle for further chemical modifications. researchgate.netnih.gov Future research should explore the derivatization of this core structure to access a wider range of compounds with novel properties and applications.

Synthesis of Chiral Heterocycles: The diamine can be used as a starting material for the synthesis of chiral imidazolidines, pyrazines, and other nitrogen-containing heterocycles. sigmaaldrich.com

Formation of Novel Ligand Architectures: Derivatization of the amino groups can lead to the formation of new chiral ligands, such as Schiff bases, phosphinamides, or sulfonamides, with tailored electronic and steric properties. chemrxiv.org

Attachment to Solid Supports: Covalent attachment of the diamine or its derivatives to polymeric supports could facilitate catalyst recovery and recycling, a key aspect of green chemistry.

The potential for derivatization opens up a vast chemical space for exploration, with the promise of discovering new catalysts and functional molecules.

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